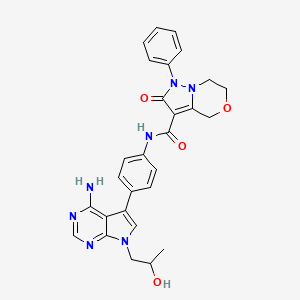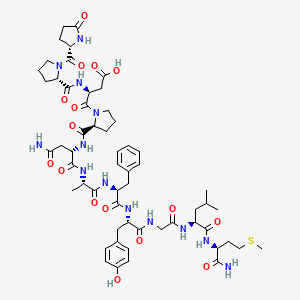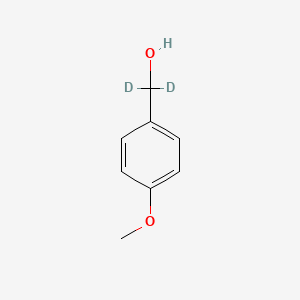
4-Methoxybenzyl-d2 Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methanol-d2, also known as deuterated (4-Methoxyphenyl)methanol, is a stable isotope-labeled compound. It is a derivative of (4-Methoxyphenyl)methanol where the hydrogen atoms at the methanol group are replaced by deuterium atoms. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methanol-d2 typically involves the deuteration of (4-Methoxyphenyl)methanol. One common method is the reduction of (4-Methoxyphenyl)methanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methanol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (4-Methoxyphenyl)methanal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (4-Methoxyphenyl)methane-d2 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Methoxyphenyl)methanal-d2
Reduction: (4-Methoxyphenyl)methane-d2
Substitution: Various substituted (4-Methoxyphenyl)methanol-d2 derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methanol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of (4-Methoxyphenyl)methanol in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of (4-Methoxyphenyl)methanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing (4-Methoxyphenyl)methanol.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic degradation.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also act as a probe to investigate the binding and activity of enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methanol
- (4-Methoxyphenyl)methanal
- (4-Methoxyphenyl)methane
Uniqueness
(4-Methoxyphenyl)methanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and quantification in various studies. Additionally, the kinetic isotope effects observed with deuterium substitution can provide valuable insights into reaction mechanisms and metabolic processes.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
dideuterio-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2 |
Clave InChI |
MSHFRERJPWKJFX-NCYHJHSESA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=C(C=C1)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


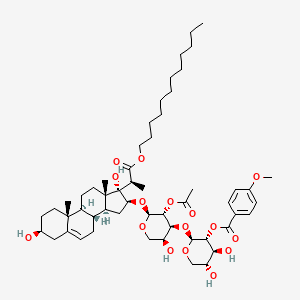

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
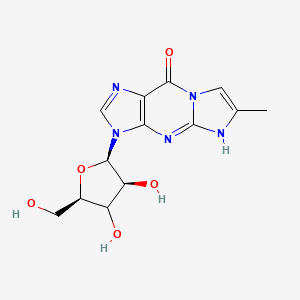
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

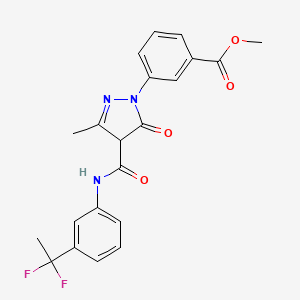
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

